molecular formula C17H29NO3S2 B094058 2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-1,2,3,6-tetrahydropyridine CAS No. 18794-20-2

2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-1,2,3,6-tetrahydropyridine

Cat. No. B094058
CAS RN: 18794-20-2
M. Wt: 359.6 g/mol
InChI Key: IOHLVQTYRUVVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-1,2,3,6-tetrahydropyridine, commonly known as AADT, is a chemical compound that has been extensively studied for its potential pharmacological applications. AADT belongs to the class of tetrahydropyridine derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.

Mechanism Of Action

The mechanism of action of AADT is not fully understood, but several studies have suggested that it may act through multiple pathways. AADT has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, and inhibiting the PI3K/Akt signaling pathway. It has also been shown to inhibit the activity of topoisomerase II, which is a crucial enzyme involved in DNA replication and repair. Furthermore, AADT has been demonstrated to inhibit the replication of HIV and HCV by interfering with viral entry and replication.

Biochemical And Physiological Effects

AADT has been shown to exhibit a range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antiviral activity. AADT has been demonstrated to induce apoptosis in cancer cells by activating caspase-3 and -9, and inhibiting the PI3K/Akt signaling pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. Furthermore, AADT has been demonstrated to inhibit the replication of HIV and HCV by interfering with viral entry and replication.

Advantages And Limitations For Lab Experiments

AADT has several advantages for lab experiments, including its high potency and specificity for cancer cells, its ability to inhibit viral replication, and its anti-inflammatory activity. However, there are also some limitations to using AADT in lab experiments, including its potential toxicity and the need for further optimization of its pharmacokinetic properties. Moreover, the mechanism of action of AADT is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on AADT, including the optimization of its pharmacokinetic properties, the identification of its molecular targets, and the development of new derivatives with improved efficacy and safety profiles. Moreover, further studies are needed to investigate the potential applications of AADT in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, the combination of AADT with other drugs or therapies may enhance its therapeutic potential and reduce its potential toxicity.

Synthesis Methods

The synthesis of AADT involves a multistep process that starts with the reaction of 3,6-di(tert-butylthio)-1,2,3,6-tetrahydropyridine-2,5-dione with acetic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The resulting intermediate is then treated with acetyl chloride and a base, such as sodium hydroxide or potassium carbonate, to yield the final product, AADT. The synthesis method has been optimized to improve the yield and purity of AADT, and various modifications have been made to the reaction conditions to achieve the desired product.

Scientific Research Applications

AADT has been studied extensively for its potential pharmacological applications, including as a drug candidate for the treatment of cancer, inflammation, and viral infections. AADT has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Moreover, AADT has been demonstrated to have antiviral activity against a range of viruses, including HIV, HCV, and SARS-CoV-2.

properties

CAS RN

18794-20-2

Product Name

2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-1,2,3,6-tetrahydropyridine

Molecular Formula

C17H29NO3S2

Molecular Weight

359.6 g/mol

IUPAC Name

[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate

InChI

InChI=1S/C17H29NO3S2/c1-11(19)18-14(23-17(6,7)8)10-9-13(22-16(3,4)5)15(18)21-12(2)20/h9-10,13-15H,1-8H3

InChI Key

IOHLVQTYRUVVRZ-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C=CC(C1OC(=O)C)SC(C)(C)C)SC(C)(C)C

Canonical SMILES

CC(=O)N1C(C=CC(C1OC(=O)C)SC(C)(C)C)SC(C)(C)C

Origin of Product

United States

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